
1,2-二甲氧基-1,1,2,2-四甲基二硅烷
描述
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a disilane reagent used to prepare dimethylsilanol cross-coupling partners . Its molecular formula is C6H18O2Si2 .
Synthesis Analysis
This compound can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is represented by the formula ((CH3O)Si(CH3)2)2 . Its average mass is 178.377 Da and its monoisotopic mass is 178.084534 Da .Chemical Reactions Analysis
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . It can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C .Physical And Chemical Properties Analysis
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has a refractive index of 1.425 and a density of 0.8587 g/mL at 25°C . Its molecular weight is 178.38 .科学研究应用
Palladium Catalyzed Bis (Silylation)
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used in the palladium catalyzed bis (silylation) of 1,4-diethynylbenzene to obtain a crack-free sol-gel . This process is crucial in the production of sol-gel materials, which have applications in various fields such as optics, electronics, and materials science.
Preparation of Dimethylsilylene
This compound can also be used to prepare dimethylsilylene via gas-phase flow-pyrolysis at 600°C . Dimethylsilylene is a useful intermediate in the synthesis of various organosilicon compounds, which are widely used in industries such as electronics, adhesives, and sealants.
Synthesis of Organosilicon Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a valuable reagent in the synthesis of other organosilicon compounds . These compounds have a wide range of applications, from the production of silicones used in sealants, adhesives, and lubricants, to the development of high-purity silicon for electronic devices.
Material Science Research
In material science, this compound is often used in the development of new materials with unique properties . For example, it can be used in the synthesis of silicon-based polymers, which have potential applications in areas such as flexible electronics and energy storage.
Chemical Industry
In the chemical industry, 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is used as a building block in the synthesis of various chemicals . Its unique structure allows it to react in ways that other compounds cannot, making it a valuable tool in chemical synthesis.
Pharmaceutical Research
Although not as common, this compound can also find uses in pharmaceutical research . Its unique reactivity can be harnessed to develop new methods for the synthesis of drug molecules, potentially leading to more efficient and cost-effective drug production processes.
作用机制
Target of Action
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is primarily used in the field of organic synthesis. Its primary targets are organic compounds, specifically those containing carbon-carbon double bonds .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the silicon atoms in the compound form bonds with the carbon atoms in the target molecule . This interaction results in the formation of a new compound with altered properties .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is the silylation pathway. This pathway involves the addition of silicon atoms to organic compounds, altering their structure and properties . The downstream effects of this pathway can include changes in the reactivity, stability, and solubility of the target compounds .
Pharmacokinetics
It’s important to note that the compound is volatile and can be absorbed through inhalation . Its impact on bioavailability is more relevant in the context of the target compounds it modifies through silylation .
Result of Action
The molecular and cellular effects of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane’s action are primarily seen in the changes it induces in the target compounds. By adding silicon atoms to these compounds, it can alter their physical and chemical properties, potentially making them more useful or effective for certain applications .
Action Environment
The action, efficacy, and stability of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be influenced by various environmental factors. For instance, the compound is flammable and should be handled in a well-ventilated area away from sources of ignition . Additionally, it should be stored in a cool, dry place to maintain its stability .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
属性
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBHCIGKSXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499031 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
CAS RN |
10124-62-6 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane displays lower reactivity in Palladium-catalyzed double silylation reactions compared to 1,2-Difluoro-1,1,2,2-tetramethyldisilane. What is the likely reason for this difference in reactivity?
A1: The difference in reactivity between 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane and 1,2-Difluoro-1,1,2,2-tetramethyldisilane in Palladium-catalyzed double silylation reactions can be attributed to the electronic properties of the substituents on the silicon atoms. The fluorine atoms in 1,2-Difluoro-1,1,2,2-tetramethyldisilane are highly electronegative, making the silicon atoms more electrophilic. This increased electrophilicity facilitates the activation of the Si-Si bond by the Palladium catalyst, leading to faster reaction rates. Conversely, the methoxy groups in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane are electron-donating, rendering the silicon atoms less electrophilic and hindering the activation process. This electronic difference significantly impacts the disilane's ability to participate in the catalytic cycle, resulting in lower reactivity [].
Q2: The research highlights the formation of unexpected side products, like 1,2-disiloxy-1,2-diphenylethane, when using 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane with certain substrates. What does this suggest about the reaction mechanism and the potential involvement of reactive intermediates?
A2: The observation of side products such as 1,2-disiloxy-1,2-diphenylethane, particularly with less activated disilanes like 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, suggests a more complex reaction mechanism than simple double silylation. The formation of these specific side products points towards the possible involvement of radical or silylene intermediates. These highly reactive species can arise from the interaction of the disilane with the Palladium catalyst or other reactive species present in the reaction mixture. The presence of these intermediates can lead to competing reaction pathways, explaining the observed decrease in selectivity and the formation of unexpected byproducts []. Further investigation into these alternative pathways could provide valuable insights for optimizing reaction conditions and achieving higher selectivity for the desired double silylation products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





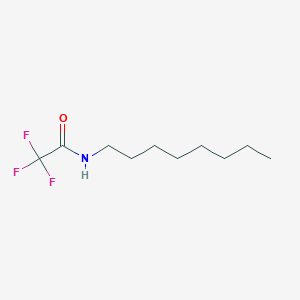

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)

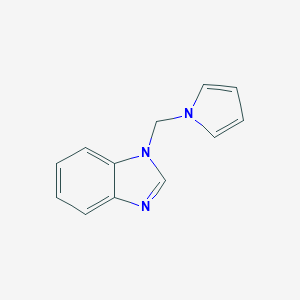

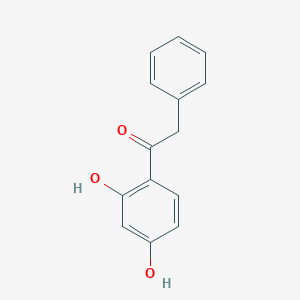
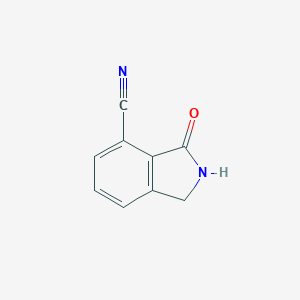

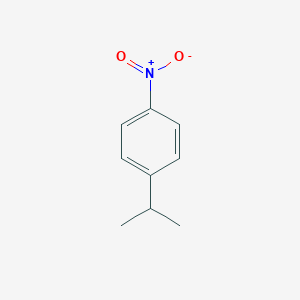
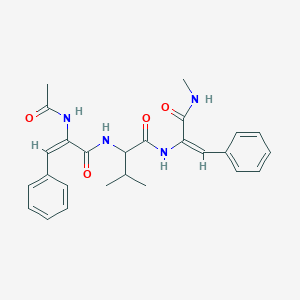
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)